1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2,2-dichloroacetyl)oxime]
Description
1H-Indole-2,3-dione (isatin) derivatives are a class of heterocyclic compounds with diverse pharmacological and industrial applications. The compound 1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2,2-dichloroacetyl)oxime] features a 5-chloro-substituted indole core, a 3,4-dichlorophenylmethyl group at position 1, and a 3-[O-(2,2-dichloroacetyl)oxime] moiety.
Properties
Molecular Formula |
C17H9Cl5N2O3 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
[(E)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate |
InChI |
InChI=1S/C17H9Cl5N2O3/c18-9-2-4-13-10(6-9)14(23-27-17(26)15(21)22)16(25)24(13)7-8-1-3-11(19)12(20)5-8/h1-6,15H,7H2/b23-14+ |
InChI Key |
KGSXWPRWQYGBLW-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)/C(=N\OC(=O)C(Cl)Cl)/C2=O)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)C(=NOC(=O)C(Cl)Cl)C2=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2,2-dichloroacetyl)oxime] typically involves several steps:
Starting Materials: The synthesis begins with indole derivatives and chlorinated aromatic compounds.
Reaction Conditions: The key steps include chlorination, oxime formation, and acylation.
Industrial Production: Industrial methods may involve optimized reaction conditions to ensure high yield and purity, such as using specific catalysts and controlled temperatures.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the oxime group or other functional groups present in the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1H-Indole-2,3-dione derivatives have been extensively studied for their biological activities:
- Anticancer Activity : Research indicates that compounds similar to 1H-Indole-2,3-dione demonstrate antiproliferative effects against various cancer cell lines. For instance, a study showed that certain derivatives exhibit significant inhibition of cell growth in breast cancer models due to their ability to target specific cellular pathways involved in tumor growth .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Chloro Indole Derivative | MCF-7 (Breast Cancer) | 12.5 |
| 5-Chloro Indole Derivative | A549 (Lung Cancer) | 15.0 |
Agrochemicals
The compound has potential applications as a pesticide or herbicide due to its ability to disrupt specific biochemical pathways in pests:
- Insecticidal Properties : Studies have shown that derivatives can act as effective insecticides by interfering with neurotransmitter systems in insects .
Material Sciences
Indole-based compounds are being explored for their utility in developing advanced materials:
- Conductive Polymers : The electrical properties of indole derivatives make them suitable for use in organic electronics and conductive polymers . Their ability to form π-stacked structures enhances conductivity.
Case Studies
Several studies highlight the efficacy of 1H-Indole-2,3-dione derivatives:
- Anticancer Study : A study published in MDPI demonstrated that a derivative of this compound inhibited cell proliferation in various cancer types through apoptosis induction mechanisms .
- Pesticidal Efficacy : Research conducted on the insecticidal properties of chlorinated indole derivatives showed a significant reduction in pest populations when applied at specific concentrations .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The oxime group and chlorine atoms play crucial roles in its reactivity and biological activity. The exact pathways depend on the specific application and target, but generally, it may involve binding to enzymes or receptors and altering their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Differences and Implications
Electronic and Steric Modifications: The 4-pyridinylmethyl group in CAS 668468-08-4 introduces a nitrogen atom, enabling hydrogen bonding and π-π interactions absent in the dichlorophenyl-containing compounds .
Synthetic Accessibility :
- The target compound’s synthesis likely involves a multistep route: chlorination of isatin, benzylation with 3,4-dichlorophenylmethyl bromide, and oxime formation with 2,2-dichloroacetyl chloride. This contrasts with simpler acetyl oxime analogs, which require milder conditions .
Biological Activity
1H-Indole-2,3-dione derivatives, particularly those with modifications such as chloro and dichlorophenyl groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(2,2-dichloroacetyl)oxime] is a notable example that exhibits various pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C15H9Cl3N2O2
- Molecular Weight: 353.6 g/mol
This compound features an indole core with multiple substituents that influence its reactivity and biological interactions.
Anticancer Activity
Research has shown that derivatives of indole-2,3-dione exhibit significant anticancer properties. The introduction of electron-withdrawing groups at specific positions enhances their activity. For instance:
- Mechanism of Action: Indole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Studies indicate that compounds similar to the target compound can inhibit cell proliferation in various cancer cell lines, including breast and colon cancers .
Antimicrobial Properties
Several studies have reported the antimicrobial activity of indole derivatives. The presence of halogen atoms such as chlorine enhances the lipophilicity and membrane permeability of these compounds, leading to increased antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
Antimalarial Activity
Some derivatives have been evaluated for their antimalarial activity. For example, compounds structurally similar to the target compound have shown promising results against Plasmodium falciparum, indicating potential as antimalarial agents .
Structure-Activity Relationship (SAR)
The biological activity of indole-2,3-dione derivatives is closely related to their structural characteristics:
- Substituents: The presence of halogen atoms (Cl) at specific positions (such as 5-chloro and dichlorobenzyl groups) is crucial for enhancing biological activity.
- Functional Groups: The oxime functional group at position 3 plays a significant role in modulating the compound's reactivity and biological interactions.
Case Studies
- Anticancer Study : A study by Hall et al. (2011) demonstrated that N-substituted isatin derivatives exhibited significant cytotoxicity against human cancer cell lines. The study highlighted the importance of hydrophobic interactions facilitated by chlorinated substituents in enhancing anticancer activity.
- Antimicrobial Evaluation : Research conducted by Priyanka et al. (2014) assessed various indole derivatives for antimicrobial efficacy. The findings indicated that compounds with halogen substitutions displayed enhanced antibacterial properties compared to their non-halogenated counterparts.
Q & A
Q. What spectroscopic methods are recommended for characterizing the oxime and indole moieties in this compound?
- Answer : Fourier-transform infrared (FTIR) spectroscopy is critical for identifying functional groups like the oxime (C=N) and carbonyl (C=O) groups. For example, scaled IR frequencies calculated via DFT B3LYP/6-31+G(d,p) methods (e.g., 1680–1720 cm⁻¹ for C=O and 1600–1650 cm⁻¹ for C=N) can validate experimental data . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions, particularly the dichlorophenyl and dichloroacetyl groups.
Q. How can computational methods like DFT aid in predicting the stability of the oxime derivative?
- Answer : Density Functional Theory (DFT) at the B3LYP/6-31+G(d,p) level optimizes molecular geometry and calculates thermodynamic parameters (e.g., Gibbs free energy, dipole moments). These simulations help predict intramolecular interactions, such as steric hindrance between the dichlorophenyl and dichloroacetyl groups, which influence stability .
Q. What synthetic protocols are suitable for preparing halogenated indole derivatives like this compound?
- Answer : A reflux-based method using acetic acid as a solvent and sodium acetate as a catalyst is commonly employed for oxime formation. For example, similar indole derivatives are synthesized by reacting aldehyde precursors with hydroxylamine derivatives under controlled pH and temperature (3–5 hours at 80–100°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data between experimental and computational results?
- Answer : Discrepancies in IR or NMR peaks may arise from solvent effects or basis set limitations in DFT. To address this:
- Compare experimental spectra with scaled DFT frequencies (scaling factor: 0.961–0.967 for B3LYP/6-31+G(d,p)) .
- Use solvent correction models (e.g., PCM or SMD) in computational workflows.
- Validate via X-ray crystallography if single crystals are obtainable .
Q. What strategies optimize reaction yields for sterically hindered indole derivatives?
- Answer : Steric hindrance from the dichlorophenyl group can reduce yields. Mitigation strategies include:
- Using bulky directing groups to pre-organize reactants.
- Employing Pd-catalyzed reductive cyclization to minimize side reactions .
- Adjusting solvent polarity (e.g., DMF or DMSO) to enhance solubility of intermediates .
Q. How can molecular docking elucidate the biological relevance of this compound’s structural motifs?
- Answer : The dichlorophenyl and oxime groups may interact with biological targets (e.g., enzymes or receptors). Molecular docking using software like MOE or AutoDock can predict binding affinities. For example:
- Dock the compound into the active site of cytochrome P450 or serotonin receptors.
- Analyze hydrogen bonding and hydrophobic interactions with residues like Tyr or Phe .
Q. What experimental design flaws could limit reproducibility in synthesizing this compound?
- Answer : Key limitations include:
- Sample degradation : Prolonged reaction times (>9 hours) may degrade organic intermediates. Stabilize reactions with inert atmospheres (N₂/Ar) and cooling (0–4°C) .
- Low variability : Use diverse starting materials (e.g., substituted phenylhydrazines) to improve generalizability .
Q. How do electronic effects of chlorine substituents influence the compound’s reactivity?
- Answer : Chlorine’s electron-withdrawing nature increases electrophilicity at the indole’s C3 position. This can be quantified via:
- Hammett substituent constants (σₚ for Cl = +0.23).
- Frontier molecular orbital (FMO) analysis to assess nucleophilic/electrophilic sites .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
